molecular formula C16H18ClNO2S2 B2569199 (5-Chlorothiophen-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396848-45-5

(5-Chlorothiophen-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Cat. No. B2569199
CAS RN: 1396848-45-5
M. Wt: 355.9
InChI Key: PKGDZFYKBPBZRX-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H18ClNO2S2 and its molecular weight is 355.9. The purity is usually 95%.
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Scientific Research Applications

Catalytic Synthesis and Antioxidant Agents

A study on similar furan and thiophene-containing compounds discusses the catalytic synthesis of derivatives that exhibit potent antioxidant activity. This indicates a possible application of the compound in developing new antioxidant agents, potentially beneficial for medical or material science research to mitigate oxidative stress or prevent material degradation (Prabakaran, Bharanidharan, & Manivarman, 2021).

Corrosion Inhibition

Research involving furan-2-yl methanone derivatives highlights their use as corrosion inhibitors for mild steel in acidic media. The presence of similar functional groups in "(5-Chlorothiophen-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone" suggests potential applications in protecting metals from corrosion, particularly in industries where metal preservation is crucial (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Molecular Docking and Drug Design

The compound's structure, which includes functionalities common to pharmacologically active molecules, suggests its potential utility in drug design and discovery. Molecular docking studies of structurally related compounds have shown significant interactions with biological targets, indicating the possible application of our compound of interest in the development of new therapeutic agents through computational drug discovery processes (Shahana & Yardily, 2020).

Photolysis and Arylation Processes

Studies on related chemical structures have explored their behavior under photolysis, leading to the formation of novel arylated products. This suggests that "(5-Chlorothiophen-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone" could play a role in photochemical syntheses, potentially offering a route to new materials or intermediates in organic synthesis (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Antagonistic Actions on GPR7

Research into compounds with similar structural features has led to the discovery of antagonists for the G protein-coupled receptor NPBWR1 (GPR7), hinting at the potential pharmacological importance of the compound in modulating receptor activities, which could be pivotal in treating diseases related to receptor dysfunctions (Romero et al., 2012).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S2/c17-15-4-3-14(22-15)16(19)18-7-5-12(6-8-18)10-21-11-13-2-1-9-20-13/h1-4,9,12H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGDZFYKBPBZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

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